molecular formula C10H14Cl3NO2 B4004627 2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride

2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride

Cat. No.: B4004627
M. Wt: 286.6 g/mol
InChI Key: HUUBYEGMSWXKRN-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride is a useful research compound. Its molecular formula is C10H14Cl3NO2 and its molecular weight is 286.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.009012 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Material Science

Research in synthetic chemistry has explored compounds with functionalities similar to 2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride for the creation of fluorescent probes, protective groups in peptide chemistry, and as intermediates in the synthesis of potential anticancer agents. For instance, the development of fluorescent probes for metal ions, utilizing rhodamine-azacrown derivatives, demonstrates the application of such compounds in sensing technologies. The specific binding modes to metal ions like Al^3+ and Fe^3+ in varying solvents highlight the versatility of these compounds in analytical chemistry (Xinxiu Fang et al., 2014). Additionally, the use of the 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide synthesis underlines the importance of such functional groups in enhancing synthetic methodologies for peptide construction (D. Chantreux et al., 1984).

Antimicrobial and Antihypoxic Activities

Compounds structurally related to this compound have been investigated for their biological activities, including antimicrobial and antihypoxic effects. The synthesis of 5-aryl-4-acyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones and their evaluated antimicrobial activity showcase the potential of these compounds in combating microbial infections (V. L. Gein et al., 2015). Moreover, the investigation into the antihypoxic activity of similar compounds underscores their potential in therapeutic applications related to hypoxia conditions (V. L. Gein et al., 2015).

Cancer Research

A notable application of compounds with functionalities akin to this compound is in cancer research. The induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule closely related to the compound of interest highlights its potential as an anticancer agent. This research indicates the compound's effectiveness in selectively inducing apoptosis more in cancer cells than in normal human fibroblasts, offering insights into its therapeutic potential (Shuhong Wu et al., 2004).

Future Directions

The future directions for “2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride” could involve further exploration of its potential anti-inflammatory properties . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

2-[2-(3,4-dichlorophenoxy)ethylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2.ClH/c11-9-2-1-8(7-10(9)12)15-6-4-13-3-5-14;/h1-2,7,13-14H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUBYEGMSWXKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCNCCO)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.